molecular formula C14H21Cl2N3 B1448063 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1375183-55-3

1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B1448063
CAS No.: 1375183-55-3
M. Wt: 302.2 g/mol
InChI Key: QXNFTZZVUFEWLC-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]imidazole core with an isopropyl group and a pyrrolidin-2-yl moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The isopropyl group can be introduced through subsequent alkylation reactions, while the pyrrolidin-2-yl moiety can be added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are used to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules and cellular targets.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride can be compared with other similar compounds, such as:

  • 1-ethyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

  • 1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

  • 1-phenyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

These compounds share a similar benzo[d]imidazole core but differ in the substituents attached to the core structure. The presence of different substituents can influence the compound's properties, reactivity, and biological activity, highlighting the uniqueness of each compound.

Properties

IUPAC Name

1-propan-2-yl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-10(2)17-13-8-4-3-6-11(13)16-14(17)12-7-5-9-15-12;;/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNFTZZVUFEWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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